2-Acetamidophenol
Overview
Description
2-Acetamidophenol, also known as N-(2-Hydroxyphenyl)acetamide, is a member of the class of phenols . It is a positional isomer of paracetamol and possesses anti-inflammatory, anti-arthritic, and anti-platelet aggregation properties . It has roles as a platelet aggregation inhibitor, an anti-inflammatory agent, a xenobiotic metabolite, an apoptosis inducer, an antineoplastic agent, and an antirheumatic drug .
Molecular Structure Analysis
The molecular formula of 2-Acetamidophenol is C8H9NO2 . The IUPAC name is N-(2-hydroxyphenyl)acetamide . The InChI is 1S/C8H9NO2/c1-6(10)9-7-4-2-3-5-8(7)11/h2-5,11H,1H3,(H,9,10) .Physical And Chemical Properties Analysis
2-Acetamidophenol is a white or light brown powder . It is soluble in hot water and ethanol, slightly soluble in cold water . The melting point is 205-210 °C (lit.) .Scientific Research Applications
Biological Synthesis and Agricultural Applications : AAP can be biosynthetically produced in Escherichia coli, offering a sustainable and efficient strategy for its synthesis on a gram scale. This process is environmentally friendly compared to traditional chemical methods that rely on fossil fuels and cause pollution. This biological synthesis has significant implications for agricultural applications and medical research (Hou, Feng, Xian, & Huang, 2021).
Potential in Antifungal, Anti-Inflammatory, and Antitumor Applications : AAP exhibits potential for antifungal, anti-inflammatory, antitumor, anti-platelet, and anti-arthritic activities. The study of its biosynthesis in Pseudomonas chlororaphis has led to the highest microbial-based AAP production to date, indicating a promising host for industrial-scale biosynthesis of AAP from renewable resources (Guo, Wang, Wang, Hu, & Zhang, 2020).
Prostaglandin Synthesis Inhibition : AAP has been shown to inhibit prostaglandin synthetase from rabbit platelets. This discovery has implications for understanding its role in antipyresis and potential anti-inflammatory effects (Vargaftig & Hai, 1973).
Pharmaceutical Analysis : AAP, also known as paracetamol, is a common ingredient in pharmaceutical formulations. Advanced techniques like electrochemical studies and flow injection analysis have been utilized to analyze its presence and concentration in various formulations, providing vital information for quality control (Fanjul-Bolado, Lamas-Ardisana, Hernández-Santos, & Costa-García, 2009).
Environmental Impact and Degradation Studies : The transformation of AAP by chlorination in wastewater treatment processes produces toxic compounds like 1,4-benzoquinone and N-acetyl-p-benzoquinone imine. These findings are crucial for understanding the environmental impact of AAP and developing strategies to mitigate its adverse effects in water treatment processes (Bedner & Maccrehan, 2006).
Hepatotoxicity and Metabolic Phenotyping : Studies have focused on AAP metabolism and its relation to acute liver failure, particularly through the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine. Metabolic phenotyping has been applied to understand the mechanism of AAP-induced hepatotoxicity and identify potential biomarkers for improved patient stratification (Coen, 2015).
Impact on Breast Cancer Cell Proliferation : Studies on the isomers of AAP, such as p-acetamidophenol, have shown their ability to stimulate the proliferation of cultured breast cancer cells, which is influenced by the -OH moiety position on the benzene ring. This has implications for understanding the molecular interactions of AAP and its derivatives in cancer research (Harnagea-Theophilus, Miller, & Rao, 1999).
Electrochemical Oxidation Studies : The electrochemical oxidation of AAP in water/ethanol mixtures has been studied, revealing potential applications in green synthesis methods for producing various derivatives under environmentally friendly conditions (Nematollahi, Afkhami, & Shajari, 2017).
Safety And Hazards
Future Directions
The future direction of 2-Acetamidophenol research is likely to focus on developing more sustainable and efficient strategies for its synthesis . For instance, one study has reported a promising strategy that involves the use of a one-pot whole-cell cascade biocatalytic pathway to produce 2-Acetamidophenol and its analogues . This method can efficiently produce 1.8 g/L 2-Acetamidophenol using the methyl anthranilate hydrolysis product as the substrate .
properties
IUPAC Name |
N-(2-hydroxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(10)9-7-4-2-3-5-8(7)11/h2-5,11H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVGKWPZRIDURE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022082 | |
Record name | 2-Hydroxyacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamidophenol | |
CAS RN |
614-80-2, 4746-61-6, 57047-65-1 | |
Record name | 2-Acetamidophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxyacetanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, 2-hydroxy-N-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004746616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetylaminophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057047651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetamidophenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3989 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(2-hydroxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hydroxyacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-hydroxyacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.453 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-HYDROXYACETANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AS8989RNI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2'-Hydroxyacetanilide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061919 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Synthesis routes and methods
Procedure details
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